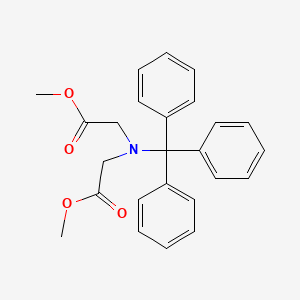
Dimethyl 2,2'-Ttritylazanediyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-Ttritylazanediyl)diacetate is a chemical compound with the molecular formula C25H25NO4 and a molecular weight of 403.47. It is an intermediate in the synthesis of 4-Hydroperoxy Cyclophosphamide-d4, a labeled metabolite of Cyclophosphamide. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Dimethyl 2,2’-Ttritylazanediyl)diacetate can be synthesized through several synthetic routes. One common method involves the reaction of tritylamine with dimethyl acetylenedicarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for Dimethyl 2,2’-Ttritylazanediyl)diacetate involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Dimethyl 2,2’-Ttritylazanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of Dimethyl 2,2’-Ttritylazanediyl)diacetate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-Ttritylazanediyl)diacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Dimethyl 2,2’-Ttritylazanediyl)diacetate is involved in the synthesis of labeled metabolites for drug metabolism studies, aiding in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2’-Ttritylazanediyl)diacetate involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2,2’-Ttritylazanediyl)diacetate can be compared with other similar compounds, such as:
Dimethyl 2,2’-Bipyridine-4,4’-dicarboxylate: This compound has similar ester groups but differs in its core structure, leading to different reactivity and applications.
Dimethyl 2,2’-Bipyridine-5,5’-dicarboxylate: Another similar compound with variations in the position of functional groups, affecting its chemical behavior and uses.
Dimethyl 2,2’-Ttritylazanediyl)diacetate is unique due to its trityl group, which provides steric hindrance and stability, making it suitable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C25H25NO4 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
methyl 2-[(2-methoxy-2-oxoethyl)-tritylamino]acetate |
InChI |
InChI=1S/C25H25NO4/c1-29-23(27)18-26(19-24(28)30-2)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3 |
InChI-Schlüssel |
XFDJGQABUOZBAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN(CC(=O)OC)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



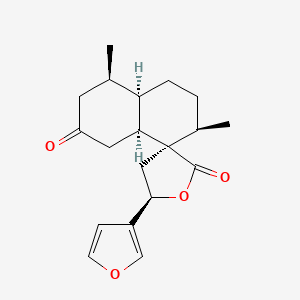

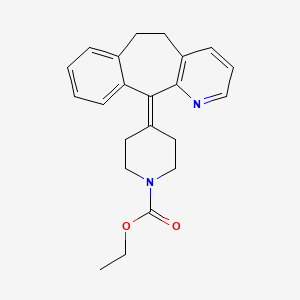
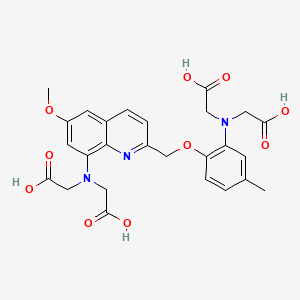
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate](/img/structure/B13849987.png)
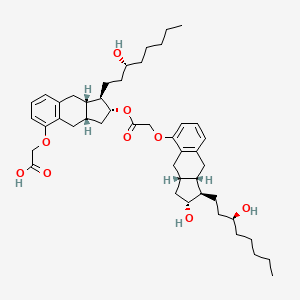
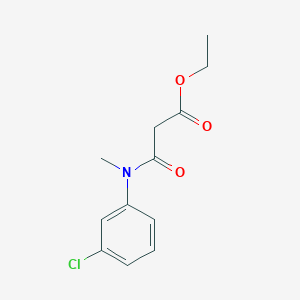
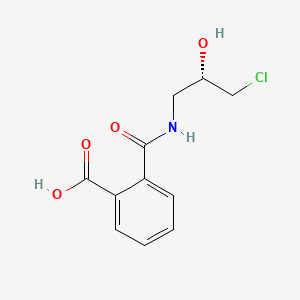
![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)
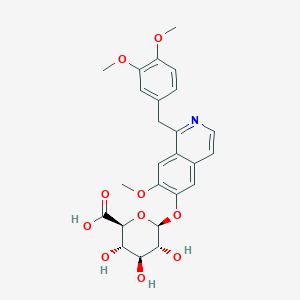
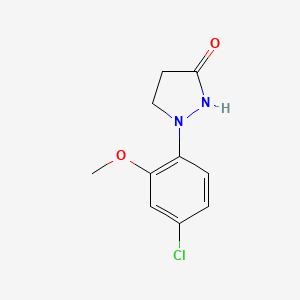
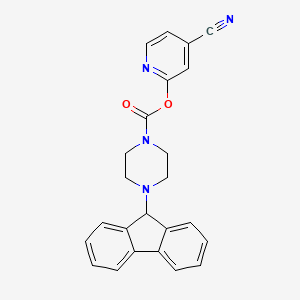
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
